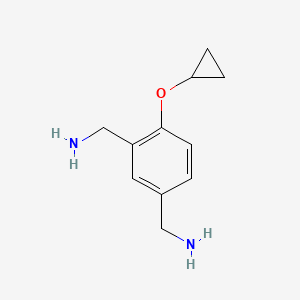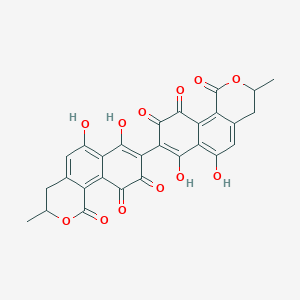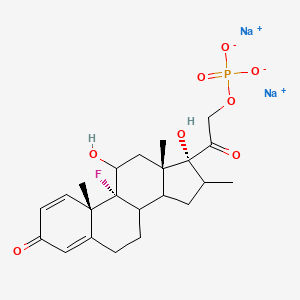
Dexadreson; Dexagel; Dexagro; Dexamethasone 21-(disodium phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexadreson, Dexagel, Dexagro, and Dexamethasone 21-(disodium phosphate) are various formulations of dexamethasone, a synthetic adrenal glucocorticoid with potent anti-inflammatory activity. Dexamethasone is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in veterinary medicine for managing acute inflammation and allergic reactions .
準備方法
Synthetic Routes and Reaction Conditions
Dexamethasone 21-(disodium phosphate) is synthesized through a series of chemical reactions starting from prednisolone. The key steps involve fluorination, hydroxylation, and phosphorylation. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired modifications on the steroid backbone .
Industrial Production Methods
Industrial production of dexamethasone 21-(disodium phosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into various dosage forms such as injectable solutions, tablets, and topical preparations .
化学反応の分析
Types of Reactions
Dexamethasone 21-(disodium phosphate) undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include modified steroid derivatives with altered functional groups, which can exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Dexamethasone 21-(disodium phosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and gene expression.
Medicine: Extensively used in clinical research for treating inflammatory and autoimmune diseases, as well as in cancer therapy to manage side effects.
Industry: Utilized in the development of pharmaceutical formulations and veterinary products
作用機序
Dexamethasone 21-(disodium phosphate) exerts its effects by binding to specific nuclear steroid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. The compound also interferes with NF-kB activation and apoptotic pathways, contributing to its anti-inflammatory and immunosuppressive properties .
類似化合物との比較
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but less potent than dexamethasone.
Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects, but with a shorter duration of action.
Betamethasone: A synthetic glucocorticoid similar to dexamethasone, often used in dermatological applications.
Uniqueness
Dexamethasone 21-(disodium phosphate) is unique due to its high potency, long duration of action, and ability to be formulated into various dosage forms. Its strong anti-inflammatory and immunosuppressive effects make it a valuable compound in both human and veterinary medicine .
特性
分子式 |
C22H28FNa2O8P |
|---|---|
分子量 |
516.4 g/mol |
IUPAC名 |
disodium;[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12?,15?,16?,17?,19-,20-,21-,22-;;/m0../s1 |
InChIキー |
PLCQGRYPOISRTQ-ITNNUACLSA-L |
異性体SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


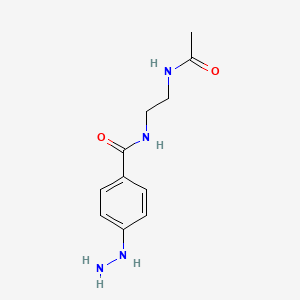
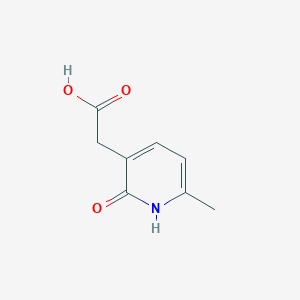
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
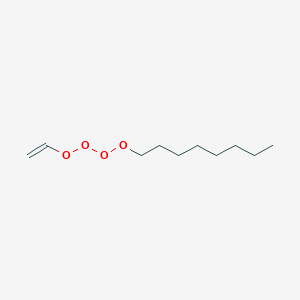

![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
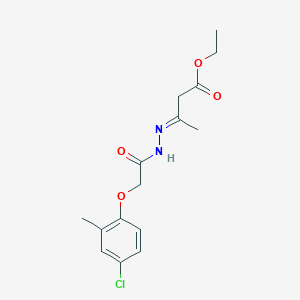
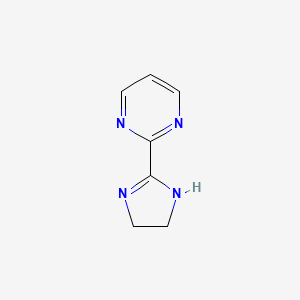
![4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid](/img/structure/B14803984.png)
![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
